N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-9-4-1-3-8(11(9)15)7-13-12(16)10-5-2-6-17-10/h1,3-4,10,14-15H,2,5-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHKJYPXWWPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a ring-forming multicomponent reaction.
Introduction of the 2,3-Dihydroxyphenyl Group: The 2,3-dihydroxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halides, amines, polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Material Science: The compound’s thiolane ring can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide involves its interaction with specific molecular targets. The 2,3-dihydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with N-[(2,3-dihydroxyphenyl)methyl]thiolane-2-carboxamide.
Phenol Derivatives: Compounds such as 2,3-dihydroxybenzamide and 2,3-dihydroxybenzoic acid share the 2,3-dihydroxyphenyl group.
Uniqueness
This compound is unique due to the combination of the thiolane ring and the 2,3-dihydroxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
